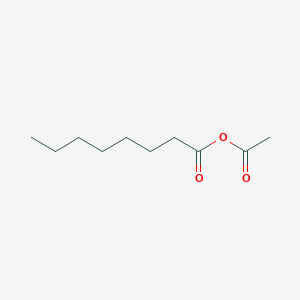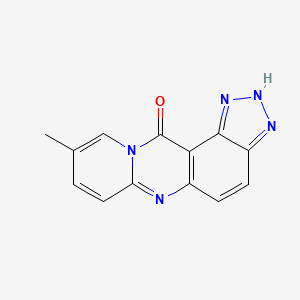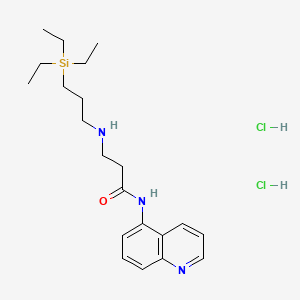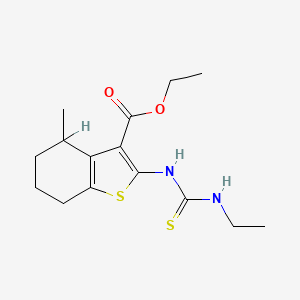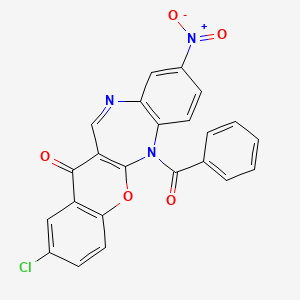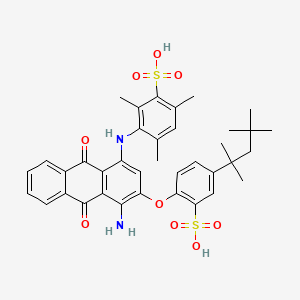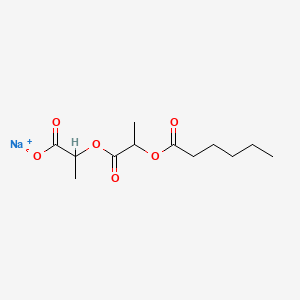
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carboxyethoxy group, a methyl group, and a hexanoate group. Its chemical properties make it a subject of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate typically involves multiple steps. One common method includes the reaction of hexanoic acid with 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites on enzymes, altering their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl propanoate
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl butanoate
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl pentanoate
Uniqueness
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate is unique due to its specific hexanoate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
42566-88-1 |
|---|---|
Molekularformel |
C12H19NaO6 |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
sodium;2-(2-hexanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C12H20O6.Na/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;/h8-9H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
AMJZVHHOVFFTOM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


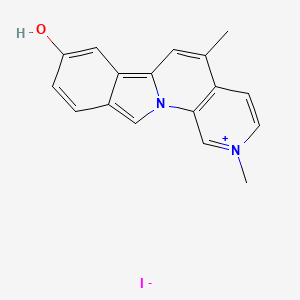

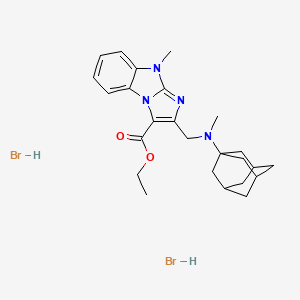
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)

